molecular formula C8H9BrN2O2 B2562260 2-((2-Bromopyridin-3-yl)oxy)-N-methylacetamide CAS No. 1376328-07-2

2-((2-Bromopyridin-3-yl)oxy)-N-methylacetamide

Cat. No.: B2562260
CAS No.: 1376328-07-2
M. Wt: 245.076
InChI Key: KCNSKVUVRRMRAN-UHFFFAOYSA-N
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Description

2-((2-Bromopyridin-3-yl)oxy)-N-methylacetamide is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds with the formula C5H5N. This particular compound is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and an acetamide group attached via an oxygen linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromopyridin-3-yl)oxy)-N-methylacetamide typically involves the reaction of 2-bromopyridine with N-methylacetamide in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydride

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: Elevated temperatures, typically around 80-100°C

The reaction proceeds through a nucleophilic substitution mechanism where the bromine atom is replaced by the N-methylacetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-Bromopyridin-3-yl)oxy)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Amine derivatives

    Substitution: Corresponding substituted pyridine derivatives

Scientific Research Applications

2-((2-Bromopyridin-3-yl)oxy)-N-methylacetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((2-Bromopyridin-3-yl)oxy)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromopyridin-3-yl sulfurofluoridate
  • 2-Bromopyridin-3-yl acetate
  • 2-Bromopyridin-3-yl methyl ether

Uniqueness

2-((2-Bromopyridin-3-yl)oxy)-N-methylacetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-bromopyridin-3-yl)oxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-10-7(12)5-13-6-3-2-4-11-8(6)9/h2-4H,5H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNSKVUVRRMRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=C(N=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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